molecular formula C25H30N2O4 B5056460 methyl 4-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate

methyl 4-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate

Cat. No. B5056460
M. Wt: 422.5 g/mol
InChI Key: VXNPRJZJZLBVBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrrolidine rings would add a degree of three-dimensionality to the molecule, and the ester group could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The piperidine and pyrrolidine rings could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester group could make it somewhat polar, and the multiple rings could contribute to its overall stability .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential biological activity of this compound could make it an interesting subject for future research. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl 4-[[4-[3-(pyrrolidine-1-carbonyl)phenoxy]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-30-25(29)20-9-7-19(8-10-20)18-26-15-11-22(12-16-26)31-23-6-4-5-21(17-23)24(28)27-13-2-3-14-27/h4-10,17,22H,2-3,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNPRJZJZLBVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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